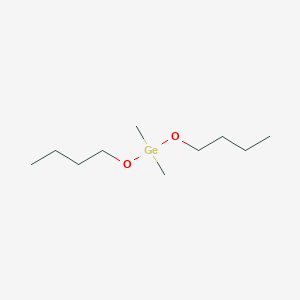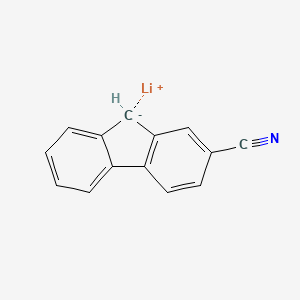
lithium;9H-fluoren-9-ide-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9H-fluoren-9-ide-2-carbonitrile is a compound that combines lithium with a fluorenyl and carbonitrile group.
Méthodes De Préparation
The synthesis of lithium;9H-fluoren-9-ide-2-carbonitrile typically involves the reaction of 9H-fluoren-9-ide with lithium and a carbonitrile group. One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
Lithium;9H-fluoren-9-ide-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the lithium atom can be replaced by other nucleophiles. Common reagents used in these reactions include boron trifluoride, N-bromosuccinimide, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lithium;9H-fluoren-9-ide-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and inhibitor of leukocytes.
Mécanisme D'action
The mechanism of action of lithium;9H-fluoren-9-ide-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can form stable complexes with different biomolecules, influencing their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Lithium;9H-fluoren-9-ide-2-carbonitrile can be compared with other similar compounds such as:
Lithium 9H-fluoren-2-ide: This compound has a similar structure but lacks the carbonitrile group, which affects its reactivity and applications.
5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile:
Propriétés
Numéro CAS |
88223-11-4 |
|---|---|
Formule moléculaire |
C14H8LiN |
Poids moléculaire |
197.2 g/mol |
Nom IUPAC |
lithium;9H-fluoren-9-ide-2-carbonitrile |
InChI |
InChI=1S/C14H8N.Li/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14;/h1-8H;/q-1;+1 |
Clé InChI |
OQBTYIQWPOUBCO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2=CC=CC=C2C3=C1C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
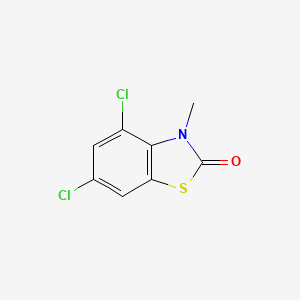
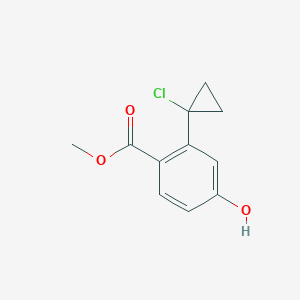
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
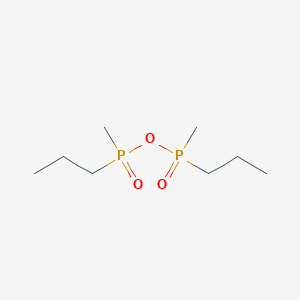
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
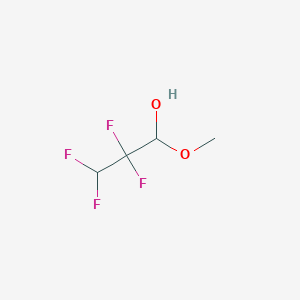
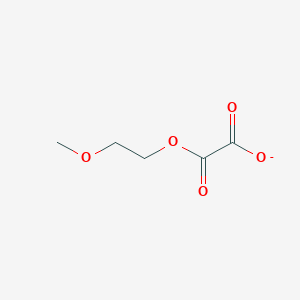
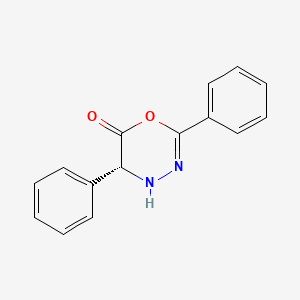
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
